molecular formula C26H39Cl2N5O5S B2817172 (S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) CAS No. 2341796-83-4

(S,R,S)-AHPC-PEG1-NH2 (dihydrochloride)

Cat. No.: B2817172
CAS No.: 2341796-83-4
M. Wt: 604.59
InChI Key: DKKLDTGWCBYLGT-YEMZLKFISA-N
Attention: For research use only. Not for human or veterinary use.
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Future Directions

The VH032-PEG1-NH2 (dihydrochloride) compound is used in the design of PROTACs . PROTACs represent a promising new strategy in drug development, as they allow for the targeted degradation of disease-related proteins . Therefore, the future research directions may involve the development of new PROTACs using VH032-PEG1-NH2 (dihydrochloride) or similar compounds.

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving (S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) is unique due to its specific combination of a VHL ligand and a PROTAC linker, which allows for the selective degradation of target proteins. This specificity and efficiency make it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O5S.2ClH/c1-16-22(37-15-29-16)18-7-5-17(6-8-18)12-28-24(34)20-11-19(32)13-31(20)25(35)23(26(2,3)4)30-21(33)14-36-10-9-27;;/h5-8,15,19-20,23,32H,9-14,27H2,1-4H3,(H,28,34)(H,30,33);2*1H/t19-,20+,23-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKLDTGWCBYLGT-YEMZLKFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39Cl2N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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